molecular formula C5H10ClNO B12313443 1-Aminopent-4-yn-2-ol hydrochloride

1-Aminopent-4-yn-2-ol hydrochloride

Cat. No.: B12313443
M. Wt: 135.59 g/mol
InChI Key: KOANJOXWAJZRFK-UHFFFAOYSA-N
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Description

1-Aminopent-4-yn-2-ol hydrochloride (CAS: 1807937-95-6) is an organic compound characterized by a pentynol backbone (five-carbon chain with a terminal alkyne group) and an amine group at position 1, with a hydroxyl group at position 2. Its molecular formula is C₅H₁₀ClNO, and it has a molecular weight of 135.59 g/mol .

Properties

IUPAC Name

1-aminopent-4-yn-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-3-5(7)4-6;/h1,5,7H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOANJOXWAJZRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Aminopent-4-yn-2-ol hydrochloride typically involves the reaction of propargyl alcohol with an amine under specific conditions. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of 1-Aminopent-4-yn-2-ol hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques, such as crystallization and distillation, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Aminopent-4-yn-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Aminopent-4-yn-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminopent-4-yn-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-aminopent-4-yn-2-ol hydrochloride with structurally or functionally related hydrochlorides:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
1-Aminopent-4-yn-2-ol HCl C₅H₁₀ClNO 135.59 Alkyne, amino alcohol Limited data; potential intermediate in organic synthesis or pharmaceutical research
Memantine HCl C₁₂H₂₁NCl 215.76 Adamantane backbone, amine NMDA receptor antagonist; used in Alzheimer’s disease
Tapentadol HCl C₁₄H₂₁NO₂·HCl 279.78 Phenol, bicyclic amine Opioid analgesic with norepinephrine reuptake inhibition
Cyclopentyl Fentanyl HCl C₂₅H₃₂N₂O·HCl 413.0 Piperidine, cyclopentane Synthetic opioid; research chemical with high potency
Benzydamine HCl C₁₉H₂₃N₃O·HCl 345.87 Benzyl group, indazole Non-steroidal anti-inflammatory drug (NSAID)
Ropinirole HCl C₁₆H₂₄N₂O·HCl 296.84 Indole, tertiary amine Dopamine agonist; Parkinson’s disease treatment

Key Differentiators of 1-Aminopent-4-yn-2-ol Hydrochloride

Structural Simplicity: Unlike memantine (adamantane) or tapentadol (phenol-bicyclic core), 1-aminopent-4-yn-2-ol HCl lacks aromatic or polycyclic systems, relying on a linear alkyne-amino alcohol structure. This may confer unique reactivity in synthesis .

Analytical and Physicochemical Insights

  • Collision Cross-Section (CCS): Predicted CCS values for 1-aminopent-4-yn-2-ol HCl adducts (e.g., [M+H]+: 120.5 Ų) suggest distinct mass spectrometry behavior compared to bulkier hydrochlorides like cyclopentyl fentanyl .
  • Synthesis Challenges : The terminal alkyne group may complicate stability during synthesis, contrasting with more stable hydrochlorides like dosulepin HCl (aromatic amine) .

Research and Commercial Gaps

  • Pharmacological Potential: No literature or patent data exist for this compound, unlike fluoxetine HCl (antidepressant) or aminopterin (antineoplastic), which are well-studied .
  • Supply Chain Issues : Discontinued status (CymitQuimica) and lack of purity/safety data (American Elements) limit accessibility for research .

Biological Activity

1-Aminopent-4-yn-2-ol hydrochloride (APAO) is an alkyne-based amino alcohol with potential biological activities that have garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

1-Aminopent-4-yn-2-ol hydrochloride has the molecular formula C5_5H8_8NO·HCl and a molecular weight of approximately 135.6 g/mol. Its structure includes both an amino group and a hydroxyl group on a pentynol backbone, which contributes to its reactivity and biological interactions.

The biological activity of 1-aminopent-4-yn-2-ol hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, allowing the compound to act as a ligand or inhibitor in enzymatic reactions. This interaction can modulate several biochemical pathways, potentially leading to therapeutic applications.

Biological Activities

1-Aminopent-4-yn-2-ol hydrochloride exhibits a range of biological activities:

  • Enzyme Inhibition : Studies suggest that APAO may inhibit specific enzymes, affecting metabolic pathways.
  • Antimicrobial Properties : Preliminary research indicates potential antimicrobial effects against certain bacterial strains.
  • Neuroprotective Effects : Structural similarities with other compounds known for neuroprotective properties suggest APAO might exhibit similar effects.

Case Studies

  • Enzyme Interaction Studies : Research has focused on the binding affinity of 1-aminopent-4-yn-2-ol hydrochloride with various enzymes. For instance, computational studies have predicted its potential as an enzyme inhibitor, contributing to ongoing investigations into its pharmacological profiles .
  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. Results indicated that APAO could inhibit bacterial growth, particularly in strains lacking efflux pumps, highlighting its potential as an antibiotic agent .
  • Neuroprotective Studies : Structural analysis suggests that APAO may share mechanisms with known neuroprotective agents. Further studies are needed to elucidate these effects and their implications for treating neurodegenerative diseases .

Comparative Analysis

The following table compares 1-Aminopent-4-yn-2-ol hydrochloride with structurally similar compounds regarding their unique features and biological activities:

Compound NameStructural FeaturesUnique Aspects
1-AminobutylacetyleneShorter carbon chainKnown for anti-inflammatory activity
3-Aminopropynyl alcoholSimilar alkyne structureExhibits neuroprotective effects
5-Aminopentynyl alcoholLonger carbon chainPotential use in synthesizing bioactive compounds

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